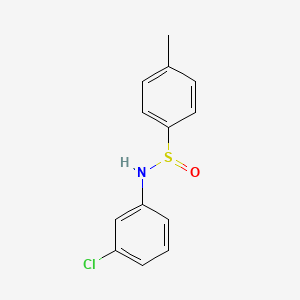

N-(3-chlorophenyl)-4-methylbenzenesulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide often involves reactions under solvent-free conditions or using green solvents like water. For example, a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline, demonstrating the chemoselective N-acylation reagents' development for selective protection and acylation reactions (Ebrahimi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been determined through various techniques, including X-ray diffraction. For instance, the structure of 3‐(4‐Chlorophenyl)‐1‐phenyl‐3‐(p‐tolylsulfonylamino)propan‐1‐one was elucidated, revealing a distorted tetrahedral geometry of the sulfonyl group and intermolecular hydrogen bonding (Yu et al., 2004).

Chemical Reactions and Properties

Several chemical reactions involving N-(3-chlorophenyl)-4-methylbenzenesulfinamide derivatives have been studied, such as the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their antibacterial activity, demonstrating the compound's applicability in developing new antibacterial agents (Sławiński et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds, like N-allyl-N-benzyl-4-methylbenzenesulfonamide, involve spectroscopic and crystallographic means, providing insights into the physical properties of these compounds. The crystal structure, for instance, reveals information about molecular dimensions and potential hydrogen bonding patterns (Stenfors & Ngassa, 2020).

Chemical Properties Analysis

The chemical properties of N-(3-chlorophenyl)-4-methylbenzenesulfinamide and its derivatives can be elucidated through various analyses, including molecular-electronic structure investigations and kinetic studies. For example, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized, and their electronic structures were determined using quantum-chemical calculations, providing insight into their chemical behavior and reactivity (Rublova et al., 2017).

Applications De Recherche Scientifique

Antibacterial Activity

Studies have synthesized and evaluated novel derivatives related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide for their antibacterial properties. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamides showed promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013). This highlights the potential of these compounds in developing new antibacterial agents.

Photooxidation Processes

The photooxidation of compounds closely related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide has been studied to understand their transformation under UV irradiation. The irradiation of aqueous solutions of these compounds results in the production of nitroso- and nitro-products, providing insights into their environmental fate and possible applications in pollution control (Miller & Crosby, 1983).

Electropolymerization

Research into the electropolymerization of thiophene derivatives in the presence of dodecylbenzenesulfonate showcases the utility of these compounds in materials science, particularly in the development of conducting polymers (Lima et al., 1998). Such materials have applications in electronics and coatings.

Synthesis Intermediates

Compounds structurally related to N-(3-chlorophenyl)-4-methylbenzenesulfinamide serve as intermediates in the synthesis of complex molecules. For example, the synthesis of Clopidrogel, an antiplatelet drug, involves intermediates that share a similar sulfonamide group (Yinghua Li et al., 2012). This underlines the importance of such compounds in pharmaceutical manufacturing.

Antimicrobial Agents and Penicillin-Binding Protein Inhibition

Experimental and computational studies on novel methyl derivatives have identified potential antimicrobial agents and inhibitors of penicillin-binding protein, indicating their usefulness in addressing bacterial resistance (Murugavel et al., 2016).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-4-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-10-5-7-13(8-6-10)17(16)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIZUGUTAYXZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-methylbenzenesulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5578684.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)